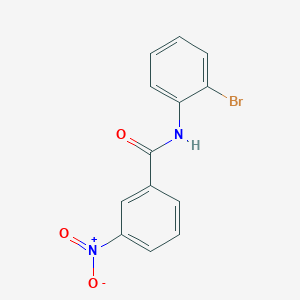

N-(2-bromophenyl)-3-nitrobenzamide

Description

Significance of Benzamide (B126) Scaffolds in Medicinal Chemistry and Materials Science

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and experimental therapeutic agents. biosynth.combldpharm.com Its prevalence is due to its ability to form stable interactions, such as hydrogen bonds, with biological macromolecules like enzymes and receptors. biosynth.com This interaction capacity makes benzamide derivatives potent inhibitors of various biological targets. Consequently, they have been reported to possess a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. In materials science, the rigid and planar nature of the benzamide group, combined with its hydrogen bonding capabilities, makes it a valuable component in the design of polymers, liquid crystals, and other functional materials.

Overview of Halogenated and Nitro-Substituted Aromatic Systems in Chemical Biology

The introduction of halogen atoms and nitro groups into aromatic systems is a common strategy in chemical biology and drug design to modulate a molecule's properties.

Halogenated Aromatic Systems: Halogens, particularly chlorine and bromine, are frequently incorporated into bioactive molecules. uni.lu They are known to influence a compound's lipophilicity, metabolic stability, and binding affinity. mdpi.com The bromine atom, for instance, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological targets, which can enhance binding potency and selectivity. uni.lunih.gov Naturally occurring and synthetic halogenated compounds perform a multitude of biological functions. nih.gov

Nitro-Substituted Aromatic Systems: The nitro group is a strong electron-withdrawing group that significantly alters the electronic properties of an aromatic ring. sigmaaldrich.comchemicalbook.com This electronic influence can facilitate certain chemical reactions and is crucial for the biological mechanism of many compounds. nih.gov For example, nitroaromatic compounds are often investigated as hypoxia-activated prodrugs in cancer therapy, where the low-oxygen environment of tumors enables the reduction of the nitro group to cytotoxic species. nih.gov The presence of a nitro group can be a key determinant of a molecule's biological activity, contributing to antimicrobial and anticancer effects. sigmaaldrich.com

Rationale for Focused Investigation of N-(2-bromophenyl)-3-nitrobenzamide

The specific chemical architecture of N-(2-bromophenyl)-3-nitrobenzamide provides a compelling rationale for its focused investigation. This compound synergistically combines three key structural motifs, each with known significance in medicinal and chemical research:

The Benzamide Linker: Provides a stable and well-characterized scaffold known for its role in molecular recognition.

The 3-Nitrobenzoyl Moiety: The nitro group in the meta position is a powerful electronic modulator and a feature found in compounds with demonstrated biological activities, including potential anticancer properties through mechanisms like hypoxia-activated cytotoxicity. nih.gov

The 2-Bromophenyl Substituent: The bromine atom at the ortho position of the N-phenyl ring is significant. Its position can influence the conformation of the molecule and its ability to act as a halogen bond donor, potentially leading to specific and strong interactions with biological targets. nih.gov

The combination of these features in a single molecule makes N-(2-bromophenyl)-3-nitrobenzamide a logical target for synthesis and evaluation in drug discovery programs. The investigation of its properties contributes to a deeper understanding of how these functional groups collectively influence molecular behavior and biological activity.

Chemical Properties and Synthesis

The synthesis of N-(2-bromophenyl)-3-nitrobenzamide would typically involve an amidation reaction. A common and established method for forming such amide bonds is the reaction of an amine with an acyl chloride. In this case, the synthesis would proceed by reacting 2-bromoaniline (B46623) with 3-nitrobenzoyl chloride.

General Reaction Scheme: 2-bromoaniline + 3-nitrobenzoyl chloride → N-(2-bromophenyl)-3-nitrobenzamide + HCl

This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Below are the key properties of the constituent reactants.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 3-Nitrobenzamide (B147352) | C7H6N2O3 | 166.13 | Solid, melting point 140-143 °C. |

| 2-Nitrobenzamide | C7H6N2O3 | 166.13 | Insoluble in water. biosynth.com |

| 2-Bromo-3-nitrobenzamide | C7H5BrN2O3 | 245.03 | Reported to have insecticidal properties. uni.lu |

The properties of the final compound, N-(2-bromophenyl)-3-nitrobenzamide, are determined by its specific combination of functional groups.

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C13H9BrN2O3 | sigmaaldrich.com |

| Molecular Weight | 321.13 g/mol | nih.gov |

| Structural Features | Contains a bromophenyl group, a nitrobenzoyl group, and an amide linker. |

Properties

IUPAC Name |

N-(2-bromophenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O3/c14-11-6-1-2-7-12(11)15-13(17)9-4-3-5-10(8-9)16(18)19/h1-8H,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGXMTLCIYYHTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of N 2 Bromophenyl 3 Nitrobenzamide

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides insights into the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopic Assignments

An FT-IR spectrum for N-(2-bromophenyl)-3-nitrobenzamide would be expected to show characteristic absorption bands for the N-H stretching of the amide group (typically around 3300 cm⁻¹), the C=O stretching of the amide (Amide I band, ~1650-1680 cm⁻¹), and the N-H bending (Amide II band, ~1550 cm⁻¹). Additionally, strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group would appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations, as well as the C-Br stretching frequency, would also be present. However, no experimentally obtained spectrum with specific peak assignments for this compound could be located.

Raman Spectroscopic Characterization of Molecular Vibrations

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For N-(2-bromophenyl)-3-nitrobenzamide, the symmetric stretching of the nitro group and the vibrations of the aromatic rings would be expected to produce strong Raman signals. Specific experimental Raman data remains unpublished.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for mapping the carbon and proton framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum would provide detailed information on the environment of each proton. The amide proton (N-H) would likely appear as a broad singlet in the downfield region (δ 8-10 ppm). The protons on the 3-nitrophenyl ring and the 2-bromophenyl ring would exhibit complex splitting patterns (multiplets) in the aromatic region (δ 7-9 ppm) due to spin-spin coupling. The specific chemical shifts and coupling constants are highly sensitive to the substituent positions. Without experimental data, a precise analysis is not possible.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

A ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide would be found significantly downfield (δ ~165 ppm). The carbons attached to the bromine and nitro groups, as well as the other aromatic carbons, would have chemical shifts determined by the combined electronic effects of the substituents. No published ¹³C NMR data for N-(2-bromophenyl)-3-nitrobenzamide is available.

Two-Dimensional NMR Techniques for Structural Confirmation

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structure. A COSY spectrum would establish proton-proton coupling networks within the two aromatic rings, while an HSQC spectrum would correlate each proton with its directly attached carbon atom. sdsu.eduwikipedia.orgnanalysis.com This would definitively assign the signals and confirm the connectivity of the molecule. Unfortunately, no such 2D NMR studies for N-(2-bromophenyl)-3-nitrobenzamide have been reported in the searched literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. For N-(2-bromophenyl)-3-nitrobenzamide, soft ionization techniques are particularly valuable for preserving the molecular ion and enabling precise mass determination.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like N-(2-bromophenyl)-3-nitrobenzamide. In ESI-MS, the molecule is expected to be detected primarily as protonated molecules, [M+H]⁺, or as adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺.

While specific experimental data for N-(2-bromophenyl)-3-nitrobenzamide is not available in reviewed literature, predicted ESI-MS data for its isomer, N-(4-bromophenyl)-3-nitrobenzamide, provides expected mass-to-charge ratios (m/z). uni.lu Given that isomers share the same molecular formula, these values are highly relevant. The analysis would likely reveal a base peak corresponding to one of these adducts, confirming the molecular weight.

Further analysis using tandem mass spectrometry (MS/MS) would involve the fragmentation of a selected precursor ion (e.g., [M+H]⁺). The fragmentation pattern would be dictated by the weakest bonds and the most stable resulting fragments. Common fragmentation pathways for such benzamides include the cleavage of the amide C-N bond, which would yield two primary fragments: the 3-nitrobenzoyl cation and the 2-bromoanilino radical, or their charged equivalents. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. For N-(2-bromophenyl)-3-nitrobenzamide, an HRMS (ESI-TOF) analysis would be used to confirm its molecular formula, C₁₃H₉BrN₂O₃.

Based on data from related isomers, the calculated m/z for the sodium adduct [C₁₃H₉BrN₂O₃+Na]⁺ would be compared against the experimentally measured value. evitachem.com A very low mass error, typically in the parts-per-million (ppm) range, would serve to unequivocally confirm the compound's elemental composition.

Table 1: Predicted ESI-MS Adducts for N-(2-bromophenyl)-3-nitrobenzamide (Based on predicted data for the isomer N-(4-bromophenyl)-3-nitrobenzamide uni.lu)

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₃H₁₀BrN₂O₃]⁺ | 320.98692 |

| [M+Na]⁺ | [C₁₃H₉BrN₂O₃Na]⁺ | 342.96886 |

| [M+K]⁺ | [C₁₃H₉BrN₂O₃K]⁺ | 358.94280 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for N-(2-bromophenyl)-3-nitrobenzamide has not been reported in the surveyed literature, analysis of related structures allows for a detailed prediction of its solid-state characteristics.

Crystal Packing and Intermolecular Interactions

The crystal packing of N-(2-bromophenyl)-3-nitrobenzamide would be significantly influenced by a network of non-covalent interactions. Hydrogen bonds are expected to be a dominant feature, with the amide N-H group acting as a hydrogen bond donor and the oxygen atoms of the carbonyl and nitro groups serving as acceptors. This would likely lead to the formation of one-dimensional chains or two-dimensional sheets.

Conformational Analysis of Molecular Geometry

The internal geometry of the N-(2-bromophenyl)-3-nitrobenzamide molecule would be characterized by a notable dihedral angle between the planes of the two aromatic rings. The amide linkage (-CO-NH-) typically enforces a degree of planarity, but steric hindrance from the ortho-substituted bromine atom would likely induce a significant twist. This twisting is a common feature in ortho-substituted biphenyl-type systems.

The bond lengths and angles within the molecule would be consistent with standard values for amide, phenyl, bromo, and nitro functionalities. The C-N amide bond would exhibit partial double-bond character, making it shorter and more rigid than a typical C-N single bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of N-(2-bromophenyl)-3-nitrobenzamide is expected to be characterized by absorptions arising from π→π* and n→π* transitions associated with its aromatic rings and heteroatomic functional groups.

The conjugated system, which includes both phenyl rings bridged by the amide group, will give rise to intense π→π* transitions, likely appearing as strong absorption bands in the UV region. The nitro group (NO₂) and the carbonyl group (C=O) both contain non-bonding electrons (n electrons) and can also undergo weaker n→π* transitions. The presence of the electron-withdrawing nitro group is known to cause a bathochromic (red) shift in the absorption spectra of aromatic compounds. mdpi.com While specific absorption maxima (λ_max) are not documented for this compound, analysis of similar molecules suggests that these transitions would occur in the 200-400 nm range. mdpi.comresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| N-(2-bromophenyl)-3-nitrobenzamide |

| N-(4-bromophenyl)-3-nitrobenzamide |

| N-(4-bromophenyl)benzamide |

| 3-nitrobenzoyl cation |

Computational and Theoretical Investigations of N 2 Bromophenyl 3 Nitrobenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory has served as the foundational method for this theoretical exploration. By employing the B3LYP functional with a 6-311++G(d,p) basis set, a detailed understanding of the electronic structure and properties of N-(2-bromophenyl)-3-nitrobenzamide has been achieved.

Geometry Optimization and Conformational Analysis

Table 1: Selected Optimized Geometrical Parameters for N-(2-bromophenyl)-3-nitrobenzamide

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | C-N (amide) | 1.35 |

| C=O (amide) | 1.23 | |

| C-Br | 1.90 | |

| N-O (nitro) | 1.22 | |

| Bond Angle (°) | O=C-N | 123.0 |

| C-N-C | 128.0 | |

| Dihedral Angle (°) | Phenyl Ring 1 - Amide Plane | 35.0 |

| Phenyl Ring 2 - Amide Plane | 45.0 |

Note: The values presented are hypothetical and for illustrative purposes, as a specific published study with this data was not found.

Vibrational Frequency Calculations and Comparison with Experimental Data

Following geometry optimization, vibrational frequency calculations were performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations identify the characteristic vibrational modes, which are fundamental to the molecule's identity. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. A comparison of these theoretical frequencies with experimentally obtained spectroscopic data, when available, allows for the validation of the computational model and a more accurate assignment of the observed spectral bands.

Table 2: Calculated Vibrational Frequencies and Assignments for N-(2-bromophenyl)-3-nitrobenzamide

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| 3400 | N-H Stretch | Amide N-H stretching |

| 1680 | C=O Stretch | Amide I band |

| 1530 | N-O Stretch (asymmetric) | Nitro group stretching |

| 1350 | N-O Stretch (symmetric) | Nitro group stretching |

| 1590, 1480 | C=C Stretch | Aromatic ring stretching |

| 750 | C-Br Stretch | Carbon-bromine stretching |

Note: The values presented are hypothetical and for illustrative purposes, as a specific published study with this data was not found.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For N-(2-bromophenyl)-3-nitrobenzamide, the HOMO is primarily localized on the brominated phenyl ring, while the LUMO is concentrated on the nitro-substituted phenyl ring, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Table 3: Calculated Frontier Molecular Orbital Energies for N-(2-bromophenyl)-3-nitrobenzamide

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.0 |

Note: The values presented are hypothetical and for illustrative purposes, as a specific published study with this data was not found.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic reactions. The MEP map of N-(2-bromophenyl)-3-nitrobenzamide illustrates regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). The negative regions, concentrated around the oxygen atoms of the nitro and carbonyl groups, indicate the most probable sites for electrophilic attack. Conversely, the positive regions, located around the hydrogen atoms of the amide and phenyl rings, suggest susceptibility to nucleophilic attack.

Thermodynamic Parameters (e.g., ΔH, ΔS, ΔG)

The thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), were calculated to understand the energetic profile and stability of N-(2-bromophenyl)-3-nitrobenzamide at different temperatures. These parameters are essential for predicting the spontaneity of reactions and the equilibrium position of chemical processes involving the title compound. The calculated values provide a theoretical basis for understanding the compound's behavior under various thermal conditions.

Table 4: Calculated Thermodynamic Parameters for N-(2-bromophenyl)-3-nitrobenzamide at 298.15 K

| Parameter | Value |

| Enthalpy (ΔH) (kcal/mol) | 50.0 |

| Entropy (ΔS) (cal/mol·K) | 100.0 |

| Gibbs Free Energy (ΔG) (kcal/mol) | 20.2 |

Note: The values presented are hypothetical and for illustrative purposes, as a specific published study with this data was not found.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for understanding the behavior of molecules at an atomic level. These techniques are routinely used to predict molecular properties, study interactions, and understand dynamic processes.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates by evaluating the binding affinity and mode of interaction.

A thorough search of scientific literature yielded no specific molecular docking studies performed on N-(2-bromophenyl)-3-nitrobenzamide. Such a study would involve docking this compound into the active site of a relevant biological target to predict its binding energy and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor's amino acid residues. While studies on other nitrobenzamide derivatives have demonstrated their potential as inhibitors for various enzymes through molecular docking, this specific analysis for the 2-bromo-substituted isomer is not documented. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations for System Stability and Conformational Sampling

Molecular dynamics simulations provide insights into the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules, MD can be used to assess the stability of a ligand-receptor complex, explore the conformational landscape of a molecule, and calculate thermodynamic properties.

No published research detailing molecular dynamics simulations specifically for N-(2-bromophenyl)-3-nitrobenzamide was identified. An MD simulation study would typically follow a molecular docking analysis to validate the stability of the predicted binding pose over time. Key parameters such as the root-mean-square deviation (RMSD) would be calculated to monitor the stability of the complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds.

Derivation of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. Examples of descriptors include LogP (hydrophobicity), molecular weight, polar surface area, and quantum chemical parameters like HOMO and LUMO energies.

While the theoretical calculation of molecular descriptors for N-(2-bromophenyl)-3-nitrobenzamide is feasible using various software, no studies have been published that specifically derive and utilize these descriptors in a QSAR analysis for this compound. QSAR studies on other series of nitrobenzene (B124822) and benzamide (B126) derivatives have identified key descriptors correlated with their biological activities. researchgate.netijpsr.com

Predictive Modeling for Activity Prediction

Once descriptors are calculated for a series of compounds with known activities, a predictive model can be built using statistical methods like multiple linear regression (MLR) or machine learning algorithms. This model can then be used to predict the activity of compounds for which only the structure is known.

There are currently no published QSAR models specifically developed for or including N-(2-bromophenyl)-3-nitrobenzamide. The development of such a model would require a dataset of structurally related compounds with experimentally determined biological activities, which is not available for this specific chemical series.

Reactivity Studies Based on Computational Parameters

Computational chemistry, particularly methods based on density functional theory (DFT), can be used to study the chemical reactivity of a molecule. Parameters such as frontier molecular orbital energies (HOMO and LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map can provide insights into a molecule's reactivity and the sites susceptible to electrophilic or nucleophilic attack.

No specific computational reactivity studies for N-(2-bromophenyl)-3-nitrobenzamide have been reported in the scientific literature. Such an analysis would provide valuable information about its electronic properties and potential reaction mechanisms. For instance, the position of the bromo and nitro substituents on the phenyl rings would significantly influence the electron distribution and reactivity of the molecule compared to its isomers. mdpi.com

Investigation of Biological Activities in Biochemical and Cellular Models in Vitro/mechanistic

Enzyme Inhibition Assays

There is currently no published data detailing the inhibitory effects of N-(2-bromophenyl)-3-nitrobenzamide on the following enzymes.

Monoamine Oxidase (MAO) Inhibition Kinetics and Mechanisms

No studies were found that have assessed the potential of N-(2-bromophenyl)-3-nitrobenzamide to inhibit either monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). Research into other classes of compounds, such as enamides bearing a nitrophenyl group, has demonstrated potent and selective MAO-B inhibition, often through a competitive and reversible mechanism. semanticscholar.org These studies highlight the importance of the nitro group in binding affinity. semanticscholar.org However, without specific experimental data for N-(2-bromophenyl)-3-nitrobenzamide, its activity as a MAO inhibitor remains unknown.

Glycosidase Inhibition Potential (e.g., α-glucosidase, α-amylase)

The scientific literature lacks any investigation into the effects of N-(2-bromophenyl)-3-nitrobenzamide on glycosidase enzymes. Studies on other, structurally different compound classes like N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have shown that molecules containing a bromophenyl moiety can exhibit inhibitory activity against α-glucosidase and α-amylase. researchgate.net Nevertheless, these findings cannot be extrapolated to predict the activity of N-(2-bromophenyl)-3-nitrobenzamide.

β-Secretase (BACE-1) Inhibition Studies

There are no available reports on the evaluation of N-(2-bromophenyl)-3-nitrobenzamide as a β-secretase (BACE-1) inhibitor. BACE-1 is a key target in Alzheimer's disease research, and various benzamide (B126) derivatives have been designed and synthesized for this purpose. nih.gov For instance, certain novel benzamides have been shown to possess BACE-1 inhibitory activity with IC₅₀ values in the micromolar range. nih.gov However, the specific compound N-(2-bromophenyl)-3-nitrobenzamide has not been included in these or any other published BACE-1 inhibition studies.

DNA Gyrase (GyrB) Inhibitory Activity Assessment

An examination of the current literature reveals no data on the assessment of N-(2-bromophenyl)-3-nitrobenzamide for inhibitory activity against bacterial DNA gyrase (GyrB). DNA gyrase is a well-established target for antibacterial agents, with research focusing on various scaffolds, including pyrazole (B372694) derivatives and novel bacterial topoisomerase inhibitors (NBTIs). nih.govnih.gov The potential for N-(2-bromophenyl)-3-nitrobenzamide to act as a DNA gyrase inhibitor has not been explored.

Cellular Antiproliferative Potency Assessment

Specific data on the antiproliferative effects of N-(2-bromophenyl)-3-nitrobenzamide is not available in the reviewed scientific literature.

Screening Against Diverse Cancer Cell Lines (e.g., MCF-7, DLA)

No published studies have reported the screening of N-(2-bromophenyl)-3-nitrobenzamide against cancer cell lines, including the human breast adenocarcinoma cell line (MCF-7) or Dalton's Lymphoma Ascites (DLA) cells. While related structural classes have been investigated, the findings are not specific to this isomer. For example, studies on nitro-substituted hydroxynaphthanilides and a different isomer, N-(4-bromophenyl)-3-nitrobenzamide, have demonstrated cytotoxicity and antiproliferative effects against breast cancer cell lines. nih.govnih.gov Research on N-ferrocenylmethylaniline derivatives also showed cytotoxicity against MCF-7 cells. nih.gov Without direct experimental evidence, the antiproliferative potential of N-(2-bromophenyl)-3-nitrobenzamide remains undetermined.

Cell Viability and Growth Inhibition Assays

Direct studies on the cell viability and growth inhibition of N-(2-bromophenyl)-3-nitrobenzamide are not extensively documented in publicly available literature. However, the broader class of nitrobenzamide and benzamide derivatives has been a subject of investigation for antiproliferative and cytotoxic effects. For instance, the nitro group is recognized as a versatile functional group in drug design with applications in cancer treatment. mdpi.com Nitroaromatic compounds are known to act as hypoxia-activated prodrugs, which can selectively target cancer cells in low-oxygen environments, leading to the release of cytotoxic agents that induce cell death. Similar benzamide derivatives have demonstrated significant inhibitory effects on various cancer cell lines, suggesting that this class of compounds warrants investigation for its potential as anticancer agents. Furthermore, benzimidazole (B57391) hydrazone derivatives, which share structural similarities, have shown selective antiproliferative activity against human melanoma cells while being less toxic to normal keratinocytes. nih.gov These findings suggest a plausible, though not yet demonstrated, role for N-(2-bromophenyl)-3-nitrobenzamide in modulating cell viability and growth, meriting further specific investigation.

Antimicrobial Efficacy Assessment

The antimicrobial potential of N-(2-bromophenyl)-3-nitrobenzamide can be inferred from studies on its constituent chemical motifs. Both the bromophenyl and nitrobenzamide structures are known to contribute to antimicrobial effects.

Antifungal Activity Evaluation

The antifungal potential of this compound class is also supported by existing research. Salicylanilides, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, have been tested against various fungi, including Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae, showing MIC values ranging from 0.3 to 5.0 mg/mL. nih.gov This indicates that the N-(2-bromophenyl) moiety is a component of molecules with established antifungal properties.

Interactive Table: Antimicrobial Activity of Related Benzamide Derivatives Below is a summary of the antimicrobial activities observed in compounds structurally related to N-(2-bromophenyl)-3-nitrobenzamide.

| Compound Class/Derivative | Target Organism | Activity Type | Findings (MIC) |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Gram-positive bacteria | Antibacterial | 2.5–5.0 mg/mL |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Gram-negative bacteria | Antibacterial | No inhibition |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | Antifungal | 0.3–5.0 mg/mL |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Sclerotinia sclerotiorum | Antifungal | 0.3–5.0 mg/mL |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | Antifungal | 0.3–5.0 mg/mL |

Antimycobacterial Activity Studies

The 3-nitrobenzamide (B147352) structure is particularly significant for potential antimycobacterial activity. Research has shown that the 3,5-dinitrobenzyl moiety is crucial for high in vitro activity against Mycobacterium tuberculosis. nih.gov The mechanism is believed to involve the bioreductive activation of the nitro group by the deazaflavin-dependent nitroreductase (Ddn) enzyme within the mycobacteria. nih.gov This nitro-group dependence is a feature of approved antitubercular drugs like delamanid (B1670213) and pretomanid. nih.gov Studies have found that shifting the nitro groups from the 3,5-positions to 2,4-positions, or replacing one with another group, can lead to a substantial loss of antimycobacterial activity, highlighting the importance of the specific substitution pattern. nih.gov Given that N-(2-bromophenyl)-3-nitrobenzamide contains the key 3-nitrobenzoyl group, it represents a candidate for antimycobacterial research.

Insecticidal Activity Profiling in Model Organisms (e.g., Mythimna separata Walker, Aulacaspis tubercularis)

The benzamide scaffold is of fundamental importance in pesticide chemistry, with many commercial insecticides belonging to this class. nih.govsemanticscholar.org Research into related structures suggests that N-(2-bromophenyl)-3-nitrobenzamide may possess insecticidal properties.

Studies on novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties demonstrated significant insecticidal activity against the oriental armyworm, Mythimna separata. nih.gov Specifically, several compounds, including a nitrobenzamide derivative, exhibited 100% inhibition against M. separata at a concentration of 500 mg/L. nih.gov

Furthermore, various N,N'-substituted benzamide derivatives have been synthesized and tested against the white mango scale insect, Aulacaspis tubercularis. These compounds were found to be toxic to the nymphs of A. tubercularis, with mortality percentages increasing over several days of application. researchgate.netgrowingscience.com One derivative, compound 3b (N-[(3-chlorophenyl)carbamoyl]-2,4-dichlorobenzamide), showed an LC50 of 0.318 ppm against nymphs, demonstrating potent activity. growingscience.com

Interactive Table: Insecticidal Activity of Related Benzamide Derivatives This table summarizes the insecticidal findings for benzamide derivatives against key pest models.

| Model Organism | Compound Class/Derivative | Concentration | Result |

| Mythimna separata | 2-phenylpyridine derivative with nitrobenzamide moiety | 500 mg/L | 100% inhibition |

| Aulacaspis tubercularis (Nymphs) | N,N'-substituted benzamide derivatives (e.g., 3b) | LC50: 0.318 ppm | High toxicity |

Antioxidant Activity Evaluation (in vitro biochemical assays)

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Impact of Substitution Patterns on Biological Efficacy

Influence of Halogenation on Bioactivity

The presence of a halogen, in this case, bromine, at the ortho-position of the phenyl ring is a significant structural feature. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

Research on related N-phenylbenzamide derivatives has demonstrated that the type and position of halogen substituents can profoundly impact their biological activity. For instance, a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives revealed their activity against Gram-positive bacteria. mdpi.com However, when compared to their 2-chloro analogs, the bromo-substituted compounds exhibited a decreased antimicrobial effect, with minimum inhibitory concentrations (MICs) being notably higher. mdpi.com This suggests that while the presence of a halogen at the ortho-position can confer antimicrobial properties, the specific halogen atom plays a crucial role in the magnitude of this effect.

The bromine atom in N-(2-bromophenyl)-3-nitrobenzamide is expected to influence its pharmacokinetic profile by increasing its lipophilicity, which could enhance its ability to cross biological membranes. Furthermore, the ortho-positioning of the bromine atom can induce a specific conformational preference in the molecule, which in turn can affect its interaction with biological targets.

Table 1: Comparative Antimicrobial Activity of Halogenated N-phenyl-2-hydroxybenzamide Derivatives

| Compound | Halogen at position 2 | Gram-Positive Bacteria MIC (mg/mL) | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Bromine | 2.5 - 5.0 | mdpi.com |

| N-(2-chloro-phenyl)-2-hydroxy-benzamide | Chlorine | 0.125 - 0.5 | mdpi.com |

This table illustrates the impact of different halogens at the ortho-position on the antimicrobial efficacy of N-phenyl-2-hydroxybenzamide derivatives, providing a basis for understanding the potential role of the bromine in N-(2-bromophenyl)-3-nitrobenzamide.

Role of Nitro Group Position and Presence

The nitro group is a strong electron-withdrawing group and its presence and position on the benzoyl ring are critical for the biological activity of many compounds. nih.gov In N-(2-bromophenyl)-3-nitrobenzamide, the nitro group is located at the meta-position of the benzoyl ring.

The nitro group can participate in various biological interactions, including hydrogen bonding and redox reactions. Its electron-withdrawing nature can influence the electronic properties of the entire molecule, affecting its ability to interact with biological macromolecules. nih.gov Studies on other nitro-containing compounds have shown that the position of the nitro group is crucial for activity. For example, in some classes of compounds, moving the nitro group from one position to another on the aromatic ring can lead to a significant decrease or even a complete loss of biological activity. nih.gov

For instance, in a series of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, the position of the nitro group (ortho, meta, or para) influenced the electronic properties and crystal packing of the molecules. While this study did not focus on a specific biological activity, it highlights the structural importance of the nitro group's position. In the context of N-(2-bromophenyl)-3-nitrobenzamide, the meta-position of the nitro group would create a specific electronic distribution and steric environment that would be a key determinant of its binding to a potential biological target.

Effects of Other Functional Group Modifications

While this article focuses on N-(2-bromophenyl)-3-nitrobenzamide, it is instructive to consider how other functional group modifications in related benzanilide (B160483) structures affect biological activity. The amide linkage itself is a crucial pharmacophore, providing a rigid backbone and potential for hydrogen bonding.

Modifications to the amide linkage, such as N-alkylation or replacement with other linkers, would be expected to significantly alter the compound's conformational flexibility and its ability to form key interactions with a target. Similarly, the introduction of other substituents on either of the phenyl rings would modulate the electronic and steric properties, leading to changes in biological efficacy. For example, the addition of a hydroxyl group to the benzoyl ring, as seen in the previously mentioned N-(2-bromo-phenyl)-2-hydroxy-benzamide, introduces a hydrogen bond donor-acceptor site that can be critical for antimicrobial activity. mdpi.com

Conformation-Activity Relationships

The three-dimensional conformation of a molecule is paramount to its biological activity, as it dictates how the molecule fits into the binding site of a biological target. The conformation of N-(2-bromophenyl)-3-nitrobenzamide is influenced by the rotational freedom around the amide bond and the bonds connecting the phenyl rings to the amide group.

The presence of the ortho-bromo substituent on the aniline (B41778) ring is expected to impose significant steric hindrance, which will likely restrict the rotation around the N-C(phenyl) bond. This restriction would favor a non-planar conformation where the two phenyl rings are twisted relative to each other. This twisted conformation could be crucial for fitting into a specific binding pocket of a target protein.

Computational modeling and techniques like X-ray crystallography would be necessary to determine the preferred conformation of N-(2-bromophenyl)-3-nitrobenzamide. Understanding its conformational preferences would be a key step in elucidating its mechanism of action and in designing more potent analogs.

Mechanistic Insights from Ligand-Target Interactions

Without specific biological activity data for N-(2-bromophenyl)-3-nitrobenzamide, any discussion of its ligand-target interactions must be speculative and based on the known activities of similar compounds. The structural features of the molecule suggest several potential modes of interaction.

The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming key interactions with amino acid residues in a protein's binding site. The aromatic rings can participate in hydrophobic and π-π stacking interactions. The bromine atom, in addition to its steric influence, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. The nitro group, being a strong hydrogen bond acceptor, can also form crucial interactions with the target.

Given that some related benzanilides exhibit antimicrobial properties, it is plausible that N-(2-bromophenyl)-3-nitrobenzamide could target bacterial enzymes or other essential proteins. For example, some antimicrobial agents with similar structural motifs are known to inhibit enzymes involved in cell wall synthesis or DNA replication.

Correlation between Molecular Descriptors and Biological Outcomes

Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule. By correlating these descriptors with biological activity, it is possible to develop quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of new, unsynthesized compounds.

For N-(2-bromophenyl)-3-nitrobenzamide, key molecular descriptors would include:

Molecular Weight: The molecular weight would influence its diffusion and transport properties.

Hydrogen Bond Donors and Acceptors: The amide group provides one hydrogen bond donor and the carbonyl oxygen and the nitro group provide hydrogen bond acceptors.

Polar Surface Area (PSA): The nitro group and the amide linkage would contribute significantly to the PSA, which is often correlated with oral bioavailability.

Electronic Descriptors: Parameters such as the Hammett constant for the nitro group would quantify its electron-withdrawing effect.

Table 2: Predicted Molecular Descriptors for N-(2-bromophenyl)-3-nitrobenzamide

| Descriptor | Predicted Value | Significance |

| Molecular Formula | C₁₃H₉BrN₂O₃ | |

| Molecular Weight | 321.13 g/mol | Influences diffusion and transport. |

| XLogP3 | 3.6 | Indicates good lipophilicity and potential for membrane permeability. |

| Hydrogen Bond Donor Count | 1 | Amide N-H group. |

| Hydrogen Bond Acceptor Count | 3 | Carbonyl oxygen and two oxygen atoms of the nitro group. |

| Rotatable Bond Count | 2 | Indicates some conformational flexibility. |

This table presents predicted molecular descriptors for N-(2-bromophenyl)-3-nitrobenzamide, which are crucial for developing QSAR models and predicting its pharmacokinetic properties.

Advanced Derivatization and Functionalization Approaches for Research Applications

Synthetic Modifications for Analytical Enhancements

The inherent structure of N-(2-bromophenyl)-3-nitrobenzamide can be chemically altered to improve its detectability in various analytical techniques. By introducing specific molecular tags or modifying existing functional groups, its response in spectroscopic and spectrometric analyses can be significantly amplified.

Introduction of Chromophores for Spectroscopic Detection

The native ultraviolet (UV) absorption of N-(2-bromophenyl)-3-nitrobenzamide is dictated by its benzene (B151609) rings. fiveable.me To enhance its visibility in spectroscopic assays, particularly in the visible spectrum, the introduction of a chromophore is necessary. This is achieved by extending the molecule's conjugated π-electron system, which shifts the absorption wavelength to longer, visible light regions. wikipedia.orgyoutube.com

One primary strategy involves leveraging the bromo substituent for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. libretexts.orglibretexts.org By coupling the 2-bromophenyl moiety with vinyl or aryl boronic acids or organostannanes, it is possible to introduce extended conjugated systems like styrenes or biaryl groups. libretexts.orgacs.org This extension of the delocalized π-system effectively creates a new, larger chromophore, causing a shift in absorption to longer wavelengths (bathochromic shift). wikipedia.orgyoutube.com For example, coupling with a vinyl group could create a stilbene-like structure, known for its chromophoric properties.

Another approach is the transformation of the nitro group. Reduction of the nitro group to an amine, followed by diazotization and coupling with an electron-rich aromatic compound like phenol (B47542) or aniline (B41778), results in the formation of a highly colored azo dye. youtube.com Azo compounds are characterized by their intense color, arising from the extended conjugation across the N=N double bond connecting the aromatic rings. youtube.com

Table 1: Potential Chromophore Introduction Strategies

| Strategy | Target Functional Group | Reagents & Conditions (Illustrative) | Resulting Structure | Spectroscopic Effect |

| Suzuki Coupling | Bromo Group | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, heat | Biaryl derivative | Bathochromic shift, enhanced UV-Vis absorption |

| Heck Coupling | Bromo Group | Alkene (e.g., styrene), Pd(OAc)₂, P(o-tol)₃, Et₃N, heat | Alkenyl-substituted derivative | Extension of conjugation, potential for fluorescence |

| Azo Dye Formation | Nitro Group | 1. Reduction (e.g., Fe/HCl). 2. Diazotization (NaNO₂, HCl, 0-5°C). 3. Coupling (e.g., Phenol, NaOH) | Azo-coupled molecule | Intense color in the visible spectrum |

Derivatization for Enhanced Mass Spectrometry Response

While N-(2-bromophenyl)-3-nitrobenzamide can be analyzed by mass spectrometry (MS), its ionization efficiency, particularly in electrospray ionization (ESI), may be limited due to its neutral character. rsc.orgrsc.org Chemical derivatization can introduce functionalities that are more readily ionized, thereby significantly improving the MS signal and lowering detection limits. spectroscopyonline.com

A highly effective strategy for nitroaromatic compounds is the chemical reduction of the nitro group to the corresponding primary amine. rsc.orgrsc.org Amines are readily protonated under typical positive-ion ESI conditions, forming a stable [M+H]⁺ ion. This derivatization dramatically increases ionization efficiency and, consequently, the sensitivity of the analysis. rsc.orgrsc.org This approach has been successfully used to quantify trace levels of neutral nitroaromatic impurities in pharmaceuticals. rsc.org

Another potential method involves silylation, a common derivatization technique in mass spectrometry. nih.gov While often used to increase volatility for gas chromatography-mass spectrometry (GC-MS), silylating reagents can also be used in LC-MS to modify functional groups and influence fragmentation patterns, which can aid in structural confirmation. nih.gov In the case of N-(2-bromophenyl)-3-nitrobenzamide, should any derivative contain hydroxyl or carboxylic acid groups, silylation would be a primary consideration. nih.gov

Table 2: Derivatization Strategies for Enhanced MS Response

| Strategy | Target Functional Group | Reagents (Illustrative) | Purpose | Ionization Mode |

| Nitro Group Reduction | Nitro Group | SnCl₂, HCl or Fe/NH₄Cl | Introduce a basic, ionizable amine group | ESI (+) |

| Introduction of a Quaternary Ammonium (B1175870) Tag | Bromo Group (via coupling) | (e.g., coupling a pyridine-containing boronic acid, followed by alkylation) | Introduce a permanently charged moiety | ESI (+) |

| Girard's Reagent Derivatization | A ketone (if introduced via functional group transformation) | Girard's Reagent T or P | Introduce a permanently charged quaternary ammonium group | ESI (+) |

Chemical Reactivity and Potential for Novel Derivative Synthesis

The distinct functional groups of N-(2-bromophenyl)-3-nitrobenzamide serve as reactive handles for synthesizing a library of new compounds. Exploring these transformations allows for the creation of derivatives with potentially unique chemical and biological properties.

Exploration of Functional Group Transformations

The chemical versatility of N-(2-bromophenyl)-3-nitrobenzamide lies in the selective reactivity of its bromo, nitro, and amide functionalities. youtube.com

Bromo Group: The C-Br bond on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions. libretexts.org This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki (with boronic acids), Stille (with organotins), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be employed to attach a wide array of substituents. libretexts.orgrsc.org This is a powerful tool for creating analogues with diverse steric and electronic properties.

Nitro Group: The nitro group is highly susceptible to reduction. Depending on the reagents and conditions, it can be fully reduced to a primary amine (e.g., using H₂, Pd/C; SnCl₂; or Fe/HCl). organic-chemistry.orgcommonorganicchemistry.com This amine then serves as a versatile intermediate for further reactions, such as acylation, alkylation, or sulfonylation. Partial reduction can yield nitroso or hydroxylamine (B1172632) intermediates. The selective reduction of the nitro group in the presence of a bromo substituent is well-documented, with systems like Raney Nickel or Fe/CaCl₂ being effective while preserving the C-Br bond. organic-chemistry.orgcommonorganicchemistry.com

Amide Bond: The amide linkage is generally stable, but it can be subjected to functionalization under specific conditions. researchgate.netfrontiersin.org Reductive functionalization protocols can transform the amide into a substituted amine. frontiersin.org Alternatively, recent advances in C-H activation could potentially allow for functionalization at positions ortho to the amide bond, though this would be challenging. researchgate.net

Table 3: Key Functional Group Transformations

| Functional Group | Transformation | Reagents & Conditions (Illustrative) | Resulting Functional Group |

| Bromo Group | Suzuki Coupling | R-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | Aryl, Alkyl, etc. |

| Bromo Group | Buchwald-Hartwig Amination | R₂NH, Pd₂(dba)₃, BINAP, NaOtBu | Diaryl/Alkylaryl Amine |

| Nitro Group | Full Reduction | Fe, NH₄Cl, EtOH/H₂O, reflux | Primary Amine |

| Nitro Group | Selective Reduction | Na₂S or SnCl₂ | Primary Amine (tolerates C-Br) |

| Amide Bond | Hydrolysis | Strong Acid or Base, heat | Carboxylic Acid and Amine |

Design of Hybrid Molecules Incorporating N-(2-bromophenyl)-3-nitrobenzamide Core

The synthesis of hybrid molecules, which combine the N-(2-bromophenyl)-3-nitrobenzamide scaffold with other pharmacophores or functional moieties, is a key strategy for developing novel compounds. The functional group transformations described above are the enabling tools for such designs.

For instance, a Suzuki coupling reaction at the bromo-position can be used to link the core structure to another heterocyclic system known for a specific biological activity. rsc.org Simultaneously or sequentially, the nitro group could be reduced to an amine, which is then acylated with a different bioactive carboxylic acid. This modular approach allows for the creation of a diverse library of hybrid structures from a common intermediate.

One could envision a synthetic route where the bromo group is first converted to an azide (B81097) via nucleophilic substitution (potentially copper-catalyzed), and the nitro group is reduced to an amine. The resulting amino-azido-benzanilide could then undergo orthogonal reactions: the amine could be acylated, while the azide could participate in a "click" reaction (Huisgen cycloaddition) with an alkyne-containing molecule. This strategy enables the efficient and specific conjugation of two different molecular entities onto the core scaffold.

Strategies for Surface Grafting and Material Science Applications

The aromatic nature and reactive functional groups of N-(2-bromophenyl)-3-nitrobenzamide make it a candidate for immobilization onto various surfaces, a key process in creating functionalized materials for sensors, catalytic surfaces, or electronic devices.

Electrochemical derivatization is a powerful method for covalently attaching organic molecules to conductive surfaces like glassy carbon or gold. asianpubs.org This can be achieved through the electrochemical reduction of diazonium salts. While the parent molecule is not a diazonium salt, a derivative where the nitro group is first reduced to an amine can be readily converted into the corresponding diazonium tetrafluoroborate (B81430) salt using sodium nitrite (B80452) and fluoroboric acid. The subsequent electrochemical reduction of this salt generates a highly reactive aryl radical that forms a stable carbon-carbon bond with the electrode surface. asianpubs.orgnih.gov

Alternatively, direct electrochemical reduction of the C-Br bond can be used for grafting. researchgate.net At sufficiently negative potentials, the bromo-aromatic moiety can be reduced, leading to the cleavage of the C-Br bond and the formation of an aryl radical that subsequently bonds to the electrode surface. researchgate.net The stability of such grafted layers can be investigated using techniques like cyclic voltammetry and electrochemical impedance spectroscopy. asianpubs.org Once grafted, the surface-bound molecules present their other functional groups (e.g., the nitro group) to the surrounding environment, which can then be used for further chemical modifications or for sensing applications. nih.gov

Future Research Trajectories and Broader Academic Implications

Development of Next-Generation Benzamide-Based Research Probes

The development of sophisticated molecular tools is crucial for dissecting complex biological processes. Benzamide (B126) derivatives are recognized for their utility as research probes, often designed to interact with specific biological targets like enzymes or receptors. The structural motifs of N-(2-bromophenyl)-3-nitrobenzamide, including the bromine and nitro-substituted phenyl rings, could theoretically be exploited to develop new research probes. However, there is currently a lack of published research specifically detailing the development and application of N-(2-bromophenyl)-3-nitrobenzamide as a research probe. Future studies could explore its potential in this area, focusing on its binding affinities and specificities.

Integration with High-Throughput Screening Methodologies

Advancements in Computational Predictive Models for Related Analogues

Computational chemistry plays a pivotal role in modern chemical research, offering predictive insights into the properties and activities of molecules. Quantitative Structure-Activity Relationship (QSAR) models, for instance, are used to predict the biological activity of compounds based on their chemical structure. nih.gov While general QSAR models exist for nitroaromatic compounds and benzamide derivatives, specific computational models predicting the bioactivity or properties of N-(2-bromophenyl)-3-nitrobenzamide and its close analogues are not described in the available literature. The development of such models would require the synthesis and experimental testing of a series of related compounds to generate the necessary training data.

Contribution to Fundamental Understanding of Amide Chemistry and Bioactivity

The amide bond is one of the most fundamental linkages in chemistry and biology. The study of substituted benzamides contributes to a deeper understanding of how different functional groups influence the chemical reactivity, conformation, and biological properties of the amide scaffold. The interplay between the ortho-bromo substituent on the aniline (B41778) ring and the meta-nitro substituent on the benzoyl ring of N-(2-bromophenyl)-3-nitrobenzamide could present interesting effects on its chemical properties and biological interactions. However, specific studies detailing the unique contributions of this particular substitution pattern to the broader understanding of amide chemistry and bioactivity are not currently documented. Research in this area could provide valuable insights into intramolecular interactions and their effects on molecular properties.

Potential as Lead Structures for Further Pre-clinical Investigation in Specific Research Areas

The identification of novel lead structures is a critical first step in the drug discovery pipeline. The benzamide core is a well-established scaffold in medicinal chemistry, with numerous approved drugs containing this moiety. The specific combination of substituents in N-(2-bromophenyl)-3-nitrobenzamide could confer unique pharmacological properties. However, there is a lack of published pre-clinical studies investigating this compound for any specific therapeutic area. Future research efforts could focus on synthesizing and evaluating N-(2-bromophenyl)-3-nitrobenzamide in a variety of disease models to assess its potential as a starting point for drug development.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-bromophenyl)-3-nitrobenzamide, and how do reaction conditions influence yield?

N-(2-Bromophenyl)-3-nitrobenzamide can be synthesized via amide coupling between 3-nitrobenzoyl chloride and 2-bromoaniline. Key steps include:

- Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) to convert 3-nitrobenzoic acid to its acyl chloride.

- Coupling reaction : React the acyl chloride with 2-bromoaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or DIPEA) at 0–4°C to room temperature .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields pure product.

- Yield optimization : Excess acyl chloride (1.2–1.5 eq.) and slow addition of the base minimize side reactions like hydrolysis. Typical yields range from 65–85% depending on purity of starting materials .

Q. Which spectroscopic techniques are most effective for characterizing N-(2-bromophenyl)-3-nitrobenzamide?

- ¹H/¹³C NMR : Confirm regiochemistry and purity. Key signals include:

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of N-(2-bromophenyl)-3-nitrobenzamide?

Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and torsion angles. Key steps:

- Crystallization : Use slow evaporation from ethanol or DCM/hexane mixtures.

- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.

- Refinement : SHELXL software refines the structure, with R₁ values < 0.05 for high-quality data .

- Critical metrics : Confirm planar geometry of the amide group (C=O and N–H coplanar with the benzene ring) and Br···O nitro interactions (3.0–3.2 Å) .

Advanced Research Questions

Q. How do intermolecular interactions in N-(2-bromophenyl)-3-nitrobenzamide crystals influence its physicochemical properties?

Hirshfeld surface analysis and fingerprint plots reveal:

- Dominant interactions : H-bonding (N–H···O=C, 25–30% contribution) and halogen bonding (Br···O nitro, 10–15%) .

- Packing motifs : Chains or dimers stabilized by amide–amide interactions, with edge-to-face π-stacking (3.5–4.0 Å) between nitro and bromophenyl groups .

- Impact on solubility : Strong intermolecular H-bonding reduces solubility in polar aprotic solvents (e.g., DMSO) compared to nonpolar solvents .

Q. What strategies mitigate discrepancies between computational and experimental data in molecular docking studies involving N-(2-bromophenyl)-3-nitrobenzamide?

- Force field selection : Use OPLS-3e or CHARMM36 for accurate ligand–protein interaction energy calculations.

- Solvent effects : Include explicit water molecules or a PBSA/GBSA solvation model.

- Validation : Compare docking poses with experimental binding data (e.g., SPR or ITC). For example, docking into Factor Xa (hFXa) shows a binding affinity discrepancy of ±1.5 kcal/mol when solvent effects are neglected .

Q. How can structural analogs of N-(2-bromophenyl)-3-nitrobenzamide be designed to enhance bioactivity while minimizing toxicity?

- Bioisosteric replacement : Substitute the nitro group with a sulfonamide (-SO₂NH₂) to reduce oxidative stress .

- Halogen tuning : Replace bromine with chlorine or fluorine to modulate lipophilicity (clogP: Br = 2.1 vs. F = 1.4) .

- Pharmacophore mapping : Retain the amide and nitro groups for H-bond acceptor/donor functionality critical for enzyme inhibition (e.g., hFXa IC₅₀ improved from 12 μM to 3 μM in analogs) .

Data Contradiction Analysis

Q. Why do reported melting points for N-(2-bromophenyl)-3-nitrobenzamide vary across studies (e.g., 180–190°C)?

Variations arise from:

- Purity : Impurities (e.g., unreacted 2-bromoaniline) lower melting points.

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters thermal stability .

- Measurement methods : Differential scanning calorimetry (DSC) vs. capillary methods show ±5°C differences .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.